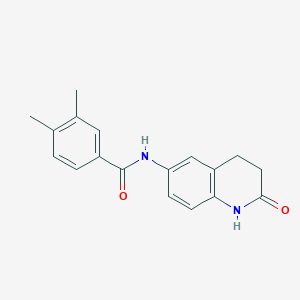
3,4-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (DMTQ) is a synthetic compound that has been studied for its potential therapeutic applications. DMTQ has a unique chemical structure composed of an amide, a benzene ring, and an oxo-tetrahydroquinoline moiety. This compound has been studied for its potential to act as an anti-inflammatory agent, as well as for its ability to modulate the production of reactive oxygen species (ROS). DMTQ has been found to be a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins. Additionally, DMTQ has been found to have antioxidant activity and to be able to modulate the production of nitric oxide.
作用机制
The mechanism of action of 3,4-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is not yet fully understood. Studies have shown that this compound is a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins. Additionally, this compound has been found to be able to modulate the production of nitric oxide and to have antioxidant activity. It is thought that the compound is able to modulate the production of ROS and to reduce inflammation by inhibiting the production of prostaglandins.
Biochemical and Physiological Effects
Studies have demonstrated that this compound is able to reduce inflammation and oxidative stress in mice. Additionally, the compound has been found to inhibit the production of prostaglandins, to modulate the production of nitric oxide, and to have antioxidant activity. These effects suggest that this compound may have potential therapeutic applications for the treatment of inflammatory conditions.
实验室实验的优点和局限性
The synthesis of 3,4-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is relatively straightforward and involves the reaction of benzene-1,3-dicarboxylic acid with 2-amino-6-methyl-tetrahydroquinoline in an aqueous medium. The reaction is catalyzed by an acid such as sulfuric acid and proceeds via a nucleophilic substitution reaction. The product of the reaction is then isolated and purified by recrystallization. The advantages of this synthesis method include its simplicity and cost-effectiveness. The main limitation of this method is that the product is not very pure, as impurities can remain in the final product.
未来方向
The potential therapeutic applications of 3,4-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide are still being explored and there are many future directions for research. These include further studies to elucidate the compound’s mechanism of action, as well as studies to evaluate its potential for the treatment of various inflammatory conditions. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in humans. Other potential future directions include studies to evaluate the compound’s potential to modulate the production of ROS and to modulate the production of nitric oxide.
合成方法
The synthesis of 3,4-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is relatively straightforward and involves the reaction of benzene-1,3-dicarboxylic acid with 2-amino-6-methyl-tetrahydroquinoline in an aqueous medium. The reaction is catalyzed by an acid such as sulfuric acid and proceeds via a nucleophilic substitution reaction. The product of the reaction is then isolated and purified by recrystallization.
科学研究应用
3,4-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has been studied extensively in the laboratory for its potential therapeutic applications. In vitro studies have demonstrated the compound’s ability to act as an anti-inflammatory agent, to modulate the production of ROS, and to inhibit the production of prostaglandins. Additionally, this compound has been found to have antioxidant activity and to be able to modulate the production of nitric oxide. In vivo studies have demonstrated that this compound has the potential to reduce inflammation and oxidative stress in mice.
属性
IUPAC Name |
3,4-dimethyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-11-3-4-14(9-12(11)2)18(22)19-15-6-7-16-13(10-15)5-8-17(21)20-16/h3-4,6-7,9-10H,5,8H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTBZOKGMUUTSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-3-(4-methylphenyl)-2,4-dioxo-N-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B6565958.png)
![5-methyl-N-(2-methylphenyl)-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B6565964.png)
![3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-phenylurea](/img/structure/B6565978.png)
![1-(3-methylphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea](/img/structure/B6565979.png)
![[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B6565984.png)
![3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-phenylethyl)urea](/img/structure/B6565989.png)
![2-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6565994.png)
![6-{[4-(3,4-dimethylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6565996.png)
![3,4-dimethyl-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B6566017.png)
![3,4-dimethyl-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B6566025.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide](/img/structure/B6566029.png)

![3,4-dimethyl-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide](/img/structure/B6566040.png)
![N-(3,4-dimethylphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B6566069.png)